1H-1,2,4-triazol-5-ilacetato de etilo

Descripción general

Descripción

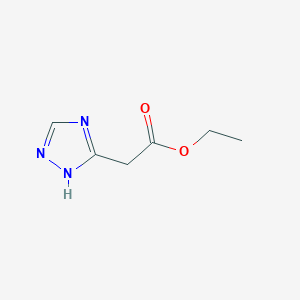

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 2-(1H-1,2,4-triazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1H-1,2,4-triazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Los compuestos triazólicos, incluidos los similares al 1H-1,2,4-triazol-5-ilacetato de etilo, son conocidos por sus amplias actividades biológicas. Se han utilizado en el descubrimiento de fármacos por sus propiedades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas .

Síntesis Orgánica

En química orgánica, los triazoles sirven como un andamiaje para la síntesis de entidades químicas más complejas. Su estructura única permite diversas reacciones químicas que pueden conducir al desarrollo de nuevos compuestos orgánicos .

Química de Polímeros

Los triazoles se utilizan en la química de polímeros para crear polímeros con propiedades específicas. Se pueden incorporar en cadenas de polímeros para mejorar la estabilidad e introducir grupos funcionales que pueden reaccionar aún más .

Química Supramolecular

El anillo de triazol puede actuar como un bloque de construcción en la química supramolecular debido a su capacidad de participar en enlaces de hidrógeno y coordinación metálica. Esto lo hace útil para construir ensamblajes moleculares más grandes .

Bioconjugación

En biología química, los triazoles se utilizan a menudo para la bioconjugación, el proceso de unir dos moléculas mediante un enlace covalente. Esto es particularmente útil para unir fármacos a moléculas de direccionamiento o etiquetas .

Imágenes Fluorescentes

Los derivados de triazol se pueden diseñar para exhibir propiedades fluorescentes, lo que los convierte en herramientas valiosas para la obtención de imágenes en la investigación biológica. Pueden ayudar a visualizar procesos celulares o rastrear la distribución de fármacos dentro del cuerpo .

Ciencia de los Materiales

Debido a su estabilidad térmica y propiedades electrónicas, los triazoles encuentran aplicaciones en la ciencia de los materiales para crear materiales avanzados con las características deseadas .

Investigación Quimioterapéutica

En el campo de la quimioterapia, los derivados de triazol se exploran por sus posibles aplicaciones terapéuticas contra diversas enfermedades debido a sus valores quimioterapéuticos .

Métodos de síntesis de 1,2,3-/1,2,4-triazoles: Una revisión 1,2,3-Triazoles: Síntesis y aplicación biológica Estrategias para la síntesis de 1,2,4-triazoles que contienen … - Springer

Actividad Biológica

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate features a triazole ring, which is known for its significant role in medicinal chemistry. The synthesis of this compound typically involves the reaction of ethyl acetate with 1H-1,2,4-triazole derivatives. This method allows for the introduction of various substituents that can enhance biological activity.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate against a range of pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound has shown significant activity against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent in clinical applications .

2. Anticancer Activity

Research has indicated that ethyl 2-(1H-1,2,4-triazol-5-yl)acetate exhibits anticancer properties by inducing apoptosis in cancer cell lines. It has been tested on various cancer types including breast and lung cancer.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| A549 (Lung Cancer) | 12.3 |

The IC50 values suggest that the compound effectively inhibits cell proliferation at relatively low concentrations .

3. Other Biological Activities

In addition to its antimicrobial and anticancer properties, ethyl 2-(1H-1,2,4-triazol-5-yl)acetate has been explored for other therapeutic effects:

- Antiviral Activity : Some studies indicate potential antiviral effects against HIV and other viruses.

- Antioxidant Activity : The compound shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress .

The biological activity of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : It has been suggested that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies highlight the efficacy of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate:

- A study conducted on mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups.

- Clinical evaluations have shown promising results in patients with resistant bacterial infections treated with formulations containing this triazole derivative .

Propiedades

IUPAC Name |

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKGDUKXNRZJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361423 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-61-7 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.